7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrazines
Preparation Methods
The synthesis of 7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves several steps. The synthetic route typically starts with commercially available reagents and involves the formation of the triazolopyrazine core through cyclization reactions. The fluorenylmethoxycarbonyl (Fmoc) group is introduced as a protecting group to facilitate the synthesis. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles.
Scientific Research Applications
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target. Detailed studies are required to elucidate the exact mechanisms and pathways .
Properties
Molecular Formula |
C21H18N4O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C21H18N4O5/c26-19(27)17-9-25-18(22-23-20(25)28)10-24(17)21(29)30-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27) |
InChI Key |
WGRDLHAWAHMKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2N1C(=O)N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.